molecular formula C17H11ClO4 B14081719 4H-1-Benzopyran-8-acetic acid, 2-(4-chlorophenyl)-4-oxo- CAS No. 101002-46-4

4H-1-Benzopyran-8-acetic acid, 2-(4-chlorophenyl)-4-oxo-

Cat. No.: B14081719
CAS No.: 101002-46-4
M. Wt: 314.7 g/mol
InChI Key: AYHLXPWYEQTAJS-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid is a chemical compound with a complex structure that includes a chromenone core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromenone core or the chlorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]propanoic acid
  • 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]butanoic acid
  • 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]pentanoic acid

Uniqueness

2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromenone core and a chlorophenyl group makes it a versatile compound for various applications.

Properties

CAS No.

101002-46-4

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxochromen-8-yl]acetic acid

InChI

InChI=1S/C17H11ClO4/c18-12-6-4-10(5-7-12)15-9-14(19)13-3-1-2-11(8-16(20)21)17(13)22-15/h1-7,9H,8H2,(H,20,21)

InChI Key

AYHLXPWYEQTAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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